![molecular formula C9H11N3O3 B12597669 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine CAS No. 648880-46-0](/img/structure/B12597669.png)
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine is a chemical compound that belongs to the class of imidazolidines. This compound features a furan ring attached to an imidazolidine ring through a nitromethylidene linkage. The presence of both furan and imidazolidine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine typically involves the reaction of furan derivatives with imidazolidine precursors under specific conditions. One common method includes the condensation of furan-3-carbaldehyde with imidazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring may also contribute to its activity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine can be compared with other similar compounds such as:
Furan derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.
Imidazolidine derivatives: These compounds contain the imidazolidine ring and have comparable biological activities.
Nitro compounds: These compounds possess the nitro group and undergo similar chemical reactions.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
648880-46-0 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-(furan-3-ylmethyl)-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)6-9-10-2-3-11(9)5-8-1-4-15-7-8/h1,4,6-7,10H,2-3,5H2 |
InChI Key |
BSOQIOUYWGEUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


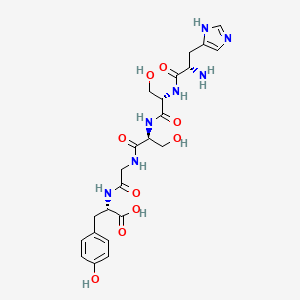
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
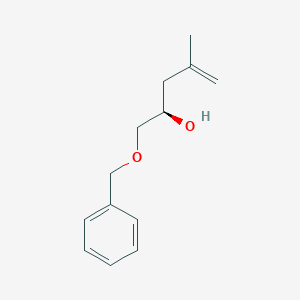
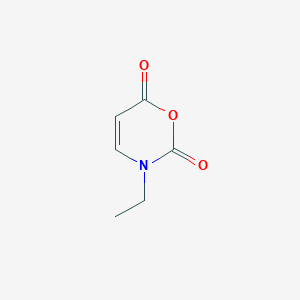

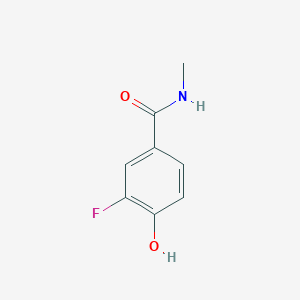
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)

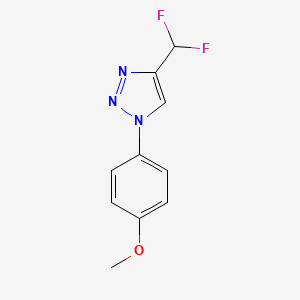
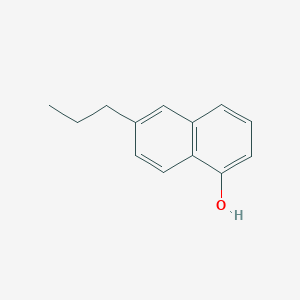
![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)

